molecular formula C15H17F3N6O2S B2890904 6-(Tert-butylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-amine CAS No. 955964-63-3

6-(Tert-butylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-amine

Cat. No. B2890904
CAS RN: 955964-63-3
M. Wt: 402.4
InChI Key: ZZACTROXUKMDCF-UHFFFAOYSA-N
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Description

6-(Tert-butylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-amine is a useful research compound. Its molecular formula is C15H17F3N6O2S and its molecular weight is 402.4. The purity is usually 95%.
BenchChem offers high-quality 6-(Tert-butylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Tert-butylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Energetic Materials Research

Pyrazolo[1,5-a]pyrimidine: derivatives have been studied for their potential use in energetic materials. These compounds are of interest due to their heat-resistant properties and the possibility of synthesizing them through simple methods. They exhibit excellent thermal stability, which is crucial for materials that need to withstand high temperatures without decomposing .

Heat-Resistant Explosives

The structural arrangement of “amino–nitro–amino” in pyrazolo[1,5-a]pyrimidine derivatives is similar to that found in TATB, a well-known heat-resistant explosive. This arrangement contributes to a high density and thermal decomposition temperature, making these compounds candidates for novel heat-resistant explosives .

Detonation Performance

Due to their aza-fused structure, these compounds have higher positive heats of formation and superior detonation performance compared to traditional explosives like TATB and HNS. This makes them valuable for research into more efficient and powerful explosives .

Molecular Design

The study of pyrazolo[1,5-a]pyrimidine derivatives enriches the prospects for molecular design and crystal engineering. Researchers can explore the molecular stability and design new materials with admirable stability and performance characteristics .

Crystal Engineering

The crystal structure of these compounds can be engineered to achieve desired properties. This is particularly important in the development of materials for specific applications where crystal structure plays a critical role in performance .

Synthesis Methods

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives can be achieved through relatively simple methods, which is advantageous for large-scale production and practical application in various fields .

Thermal Stability Analysis

Thermal stability is a key property for materials used in high-temperature environments. The pyrazolo[1,5-a]pyrimidine derivatives offer an opportunity to study and develop materials that maintain stability under extreme conditions .

Advanced Energetic Materials

The exploration of these compounds contributes to the development of advanced energetic materials with potential applications in military and aerospace industries, where performance and stability under extreme conditions are paramount .

properties

IUPAC Name

6-tert-butylsulfonyl-2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N6O2S/c1-14(2,3)27(25,26)10-7-20-11-5-9(22-24(11)13(10)19)8-6-21-23(4)12(8)15(16,17)18/h5-7H,19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZACTROXUKMDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=C(N2C(=CC(=N2)C3=C(N(N=C3)C)C(F)(F)F)N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Tert-butylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-amine

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